SRT3025 HCl

Overview

Description

SRT3025 HCl is a potent and selective Sirt1 activator . It inhibits RANKL-induced osteoclast differentiation, fusion, and resorptive capacity without affecting osteoclast survival . It is also an orally active sirtuin 1 activator that reduces cellular acetylation of Sirt1 substrates FoxO1 and histone 3 .

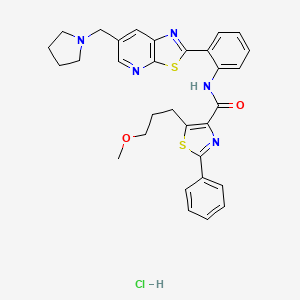

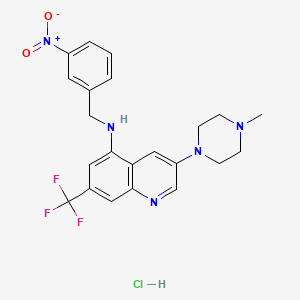

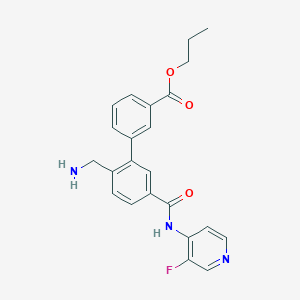

Molecular Structure Analysis

The empirical formula of SRT3025 HCl is C31H31N5O2S2 . The molecular weight of the free base is 569.74 .Physical And Chemical Properties Analysis

SRT3025 HCl is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL when warmed . It should be stored in a desiccated condition at temperatures between -10 to -25°C .Scientific Research Applications

Sirtuin 1 Activation

SRT3025 HCl is an orally active sirtuin 1 activator . Sirtuin 1, also known as Sirt1, is a protein that in humans is encoded by the SIRT1 gene. It is known to have a role in aging by controlling the DNA repair and apoptosis, among other cellular processes .

Reduction of Cellular Acetylation

SRT3025 HCl reduces cellular acetylation of Sirt1 substrates . Acetylation is a process where an acetyl functional group is transferred from one molecule to another. The reduction of cellular acetylation can have various effects on cellular processes and functions .

Atherosclerosis Research

SRT3025 HCl exhibits in vivo efficacy in a murine atherosclerosis model . Atherosclerosis is a disease in which plaque builds up inside your arteries. This compound could potentially be used in the treatment or prevention of this disease .

Bone Loss Research

SRT3025 HCl has been used in research related to ovariectomy-induced bone loss in female mice . This suggests potential applications in the treatment or prevention of conditions such as osteoporosis .

Regulation of LDL-Cholesterol

The Sirt1 activator SRT3025 provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression . This suggests that SRT3025 HCl could potentially be used in the regulation of LDL-cholesterol, which could have implications for cardiovascular health .

6. Potential Impact on Metabolic and Inflammatory Diseases The deacetylase Sirt1, which SRT3025 HCl activates, exerts beneficial effects on metabolic and inflammatory diseases . This suggests that SRT3025 HCl could potentially be used in the treatment of these types of diseases .

Safety And Hazards

properties

IUPAC Name |

5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N5O2S2.ClH/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36;/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBDTOIPNDWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32ClN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SRT3025 HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)